3-(2,3-Dimethoxyphenoxy)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,3-dimethoxyphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-14-8-4-3-5-9(11(8)15-2)16-7-6-10(12)13/h3-5H,6-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQHZXQKAJNGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OCCC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemoinformatic Characterization of 3 2,3 Dimethoxyphenoxy Propanoic Acid
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. umi.ac.idchemistry.coach For 3-(2,3-dimethoxyphenoxy)propanoic acid, the most logical retrosynthetic disconnections focus on the key functional groups: the ether linkage and the carboxylic acid.
The primary and most strategic disconnection is across the aryl ether C-O bond. This approach simplifies the molecule into two key synthons:
Synthon A: A nucleophilic phenoxide derived from 2,3-dimethoxyphenol (B146663).
Synthon B: A three-carbon electrophilic synthon bearing the propanoic acid functionality or a precursor to it.
This leads to two main forward-synthesis strategies:
Alkylation of a Phenol (B47542): Reacting 2,3-dimethoxyphenol (the synthetic equivalent of Synthon A) with an electrophilic three-carbon chain, such as ethyl 3-bromopropanoate (B1231587) or 3-chloropropionitrile (B165592) (synthetic equivalents of Synthon B). This is a classic and widely used approach. masterorganicchemistry.comyoutube.com
Conjugate Addition: A Michael-type addition where 2,3-dimethoxyphenol adds across the double bond of an acrylic acid derivative, such as ethyl acrylate (B77674). rsc.orgresearchgate.net
A secondary, less common disconnection could involve the formation of the carboxylic acid group at a late stage from a different functional group already attached to the phenoxyethyl chain. However, the C-O bond disconnection represents the most direct and efficient pathway.
Classical and Established Synthesis Routes
Established methods for synthesizing phenoxypropanoic acids generally rely on robust and well-understood reactions, primarily focusing on forming the ether bond followed by functional group manipulation.
Etherification Reactions for Phenoxy Linkage Formation
The formation of the phenoxy ether linkage is the cornerstone of the synthesis. Two classical methods are predominantly employed:
Williamson Ether Synthesis: This is a widely used and reliable Sₙ2 reaction. masterorganicchemistry.com The synthesis begins with the deprotonation of the starting phenol, 2,3-dimethoxyphenol, using a suitable base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. The resulting phenoxide anion then acts as a nucleophile, attacking an electrophilic three-carbon reagent like ethyl 3-bromopropanoate. The use of an ester protects the carboxylic acid functionality during this step.
Michael Addition: This reaction involves the 1,4-conjugate addition of the 2,3-dimethoxyphenol to an α,β-unsaturated carbonyl compound, typically ethyl acrylate or acrylonitrile. rsc.orgchemrxiv.org The reaction is often catalyzed by a base. This method avoids the use of alkyl halides and can be highly efficient, forming the carbon-oxygen bond under relatively mild conditions.
Carboxylic Acid Functionalization Strategies
The final step in these classical routes is the conversion of the precursor group into the target carboxylic acid. patsnap.com This is most commonly achieved through hydrolysis. chemguide.co.uklibretexts.orglumenlearning.com
Ester Hydrolysis: If the etherification step was performed using an ester like ethyl 3-bromopropanoate or ethyl acrylate, the resulting propanoate ester is hydrolyzed. This can be achieved under either acidic or basic conditions. libretexts.org
Acid-catalyzed hydrolysis , typically using dilute hydrochloric or sulfuric acid and heating under reflux, is a reversible process. chemguide.co.ukvaia.com
Base-catalyzed hydrolysis (saponification), using an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, is an irreversible reaction that initially yields the carboxylate salt. libretexts.orglumenlearning.com Subsequent acidification with a strong acid, like HCl, is required to protonate the salt and isolate the final this compound. libretexts.org
Nitrile Hydrolysis: If the synthesis utilized a nitrile, such as 3-chloropropionitrile, the resulting phenoxy-propionitrile can be hydrolyzed to the carboxylic acid. chemistrysteps.comcommonorganicchemistry.com This transformation can also be carried out in either strong acid or strong base, typically requiring vigorous heating. weebly.comyoutube.com The reaction proceeds through an amide intermediate.
Advanced and Sustainable Synthesis Approaches
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods.
Catalytic Methods in Phenoxypropanoic Acid Synthesis
Catalysis offers significant advantages by improving reaction rates, yields, and selectivity, often under milder conditions.
Phase-Transfer Catalysis (PTC): The Williamson ether synthesis can be significantly enhanced by using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide). crdeepjournal.orgwikipedia.orgresearchgate.net The catalyst transports the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide is dissolved, thereby accelerating the reaction rate and often allowing for the use of milder conditions and less hazardous solvents. fzgxjckxxb.com
Copper-Catalyzed Cross-Coupling: The Ullmann condensation and related modern variations offer a powerful method for forming aryl ether bonds. tandfonline.com These reactions typically involve coupling a phenol with an aryl halide using a copper catalyst. organic-chemistry.org While more commonly used for diaryl ethers, copper(I) or copper(II) catalysts, often in conjunction with a specific ligand like picolinic acid or N,N-dimethylglycine, can facilitate the coupling of phenols with alkyl halides under conditions that can be milder than the traditional high-temperature Ullmann reaction. mit.edunih.govacs.org
Green Chemistry Principles in Synthetic Design
Applying green chemistry principles aims to reduce the environmental impact of chemical processes. yale.edumsu.eduessentialchemicalindustry.org
Atom Economy: Catalytic methods are inherently superior to stoichiometric ones as they maximize the incorporation of reactant atoms into the final product, a key principle of atom economy. acs.org For instance, a catalytic Michael addition is highly atom-economical.
Safer Solvents and Reagents: Efforts are made to replace hazardous solvents like DMF with greener alternatives such as ethanol (B145695), water, or cyclopentyl methyl ether (CPME). msu.edupnas.org The use of phase-transfer catalysis can enable reactions in biphasic systems including water, reducing the reliance on volatile organic solvents. wikipedia.org
Energy Efficiency: The use of microwave irradiation or ultrasonic conditions can dramatically reduce reaction times and energy consumption compared to conventional heating under reflux. essentialchemicalindustry.org
Renewable Feedstocks and Reduced Derivatives: While the immediate precursors for this specific compound are derived from petrochemical sources, a broader green chemistry approach would consider synthesizing starting materials like phenols from renewable biomass. Furthermore, synthetic routes that avoid protection-deprotection steps, such as the direct Michael addition to acrylic acid followed by extraction, are preferred as they reduce the number of steps and the amount of waste generated. acs.orgrsc.org Electrochemical methods are also emerging as a sustainable alternative for producing carboxylic acids. beilstein-journals.orgidw-online.de
Comparison of Synthetic Routes
| Synthetic Route | Key Reaction | Starting Materials | Advantages | Disadvantages |
|---|---|---|---|---|
| Williamson Ether Synthesis | Sₙ2 Alkylation | 2,3-Dimethoxyphenol, Ethyl 3-bromopropanoate, Base (e.g., K₂CO₃) | Well-established, reliable, generally good yields. masterorganicchemistry.com | Requires stoichiometric base, can require harsh conditions (high temp, polar aprotic solvents). |
| Michael Addition | Conjugate Addition | 2,3-Dimethoxyphenol, Ethyl Acrylate, Base Catalyst | High atom economy, milder conditions often possible. rsc.org | Potential for polymerization of the acrylate, reversibility can be an issue. |
| Phase-Transfer Catalysis (PTC) | Catalytic Sₙ2 Alkylation | 2,3-Dimethoxyphenol, Ethyl 3-bromopropanoate, Base, PTC (e.g., TBAB) | Milder conditions, faster rates, potential for greener solvents (e.g., biphasic systems). crdeepjournal.orgfzgxjckxxb.com | Catalyst cost and potential for contamination of the product. |
| Copper-Catalyzed Coupling | Ullmann-type C-O Coupling | 2,3-Dimethoxyphenol, 3-Halopropanoate, Cu Catalyst, Ligand, Base | High functional group tolerance, can be performed under relatively mild conditions. mit.edu | Catalyst/ligand cost, potential for metal contamination, often requires inert atmosphere. |
Analytical Verification of Synthetic Intermediates and Final Product Purity
The synthesis of this compound typically proceeds via a Williamson ether synthesis. This involves the reaction of 2,3-dimethoxyphenol with an alkyl halide, such as ethyl 3-bromopropanoate, in the presence of a base, followed by hydrolysis of the resulting ester to yield the final carboxylic acid. The verification of each step is crucial for an efficient and successful synthesis.
Spectroscopic analysis is indispensable for the structural elucidation of the synthetic intermediates and the final product, this compound. Each technique provides unique information that, when combined, offers unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.
Intermediate 1: 2,3-Dimethoxyphenol: The ¹H NMR spectrum of this starting material is characterized by distinct signals for the aromatic protons and the two methoxy (B1213986) groups. The aromatic protons typically appear as a complex multiplet, while the methoxy protons present as sharp singlets at different chemical shifts due to their distinct electronic environments.
Intermediate 2: Ethyl 3-bromopropanoate: The ¹H NMR spectrum for this reactant shows characteristic signals for the ethyl group (a quartet and a triplet) and two triplets corresponding to the two methylene (B1212753) groups of the propanoate chain.
Final Product: this compound: The structural confirmation is achieved by observing the disappearance of the phenolic hydroxyl proton from 2,3-dimethoxyphenol and the appearance of new signals corresponding to the propanoic acid chain attached to the phenoxy oxygen. Predicted ¹H and ¹³C NMR data provide a reference for confirming the successful synthesis. The broad singlet for the carboxylic acid proton is a key indicator, typically appearing far downfield.
Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound
This table is based on chemoinformatic predictions and provides expected chemical shifts for structural verification.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet | 1H |
| Aromatic (C6-H) | 6.95 - 7.05 | multiplet | 1H |
| Aromatic (C4-H, C5-H) | 6.60 - 6.80 | multiplet | 2H |
| Phenoxy Methylene (-O-CH₂) | 4.25 | triplet | 2H |
| Methoxy (-OCH₃) | 3.87 | singlet | 3H |
| Methoxy (-OCH₃) | 3.84 | singlet | 3H |
| Carboxyl Methylene (-CH₂-COOH) | 2.85 | triplet | 2H |
Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound
This table is based on chemoinformatic predictions and provides expected chemical shifts for structural verification.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | ~177 |
| Aromatic (C-O) | ~153 |
| Aromatic (C-O) | ~148 |
| Aromatic (C-H) | ~124 |
| Aromatic (C-H) | ~121 |
| Aromatic (C-H) | ~108 |
| Aromatic (C-C) | ~105 |
| Phenoxy Methylene (-O-CH₂) | ~67 |
| Methoxy (-OCH₃) | ~61 |
| Methoxy (-OCH₃) | ~56 |
| Carboxyl Methylene (-CH₂-COOH) | ~35 |
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The transition from reactants to the product is monitored by the appearance and disappearance of key absorption bands. The very broad absorption band for the O-H stretch of the carboxylic acid (typically 2500-3300 cm⁻¹) and the sharp, strong C=O stretch (around 1700-1725 cm⁻¹) are definitive indicators of the final product. docbrown.info The disappearance of the sharp phenolic O-H stretch from the starting material is also a key confirmation point.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For this compound (Molecular Weight: 226.23 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula (C₁₁H₁₄O₅). The fragmentation pattern would be expected to show characteristic losses, such as the loss of the carboxylic acid group (-COOH, 45 Da) or cleavage of the ether linkage.
While spectroscopy confirms the structure, chromatography is essential for assessing the purity of the final compound by separating it from any unreacted starting materials, intermediates, or side-products.
High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. A reversed-phase HPLC method is typically employed for the analysis of phenoxyalkanoic acids. cheminfo.org
Methodology: A C18 column is commonly used as the stationary phase, which is nonpolar. The mobile phase is a polar mixture, typically consisting of acetonitrile (B52724) or methanol (B129727) and water, often with a pH modifier like formic or acetic acid to ensure the carboxylic acid is in its protonated state for better retention and peak shape. hmdb.ca
Detection: An ultraviolet (UV) detector is used for detection, as the phenyl ring in the molecule is a strong chromophore. The wavelength for detection is usually set around 270-280 nm, corresponding to the absorption maximum of the dimethoxyphenoxy moiety. docbrown.info
Purity Determination: The purity of the synthesized this compound is determined by integrating the area of its peak in the chromatogram and expressing it as a percentage of the total area of all detected peaks. A pure sample will show a single, sharp, and symmetrical peak with a stable retention time. The presence of impurities would be indicated by additional peaks in the chromatogram.
Interactive Table 3: Typical HPLC Parameters for Purity Analysis of Phenoxyalkanoic Acids
This table outlines a general method applicable for the purity assessment of this compound.
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Structure Activity Relationship Sar Studies of 3 2,3 Dimethoxyphenoxy Propanoic Acid and Analogues
Design Principles for Structural Analogues
The rational design of analogues of 3-(2,3-Dimethoxyphenoxy)propanoic acid is a cornerstone of optimizing its pharmacological profile. This process involves methodical alterations to its distinct chemical regions—the dimethoxyphenoxy moiety and the propanoic acid chain—as well as a consideration of its three-dimensional arrangement.
Rational Design of Dimethoxyphenoxy Moiety Modifications
The dimethoxyphenoxy group serves as a crucial recognition element for biological targets. SAR studies on related phenoxyaromatic acid analogues have demonstrated that modifications to this aromatic region can significantly impact activity. Design principles often focus on altering electronic and steric properties. For instance, the introduction of halogens or thioether substitutions on the phenyl ring has been shown to be critical for improving the activity of certain phenoxyacetic acid analogues. mdpi.com Similarly, the strategic placement of hydroxyl groups on the aromatic rings of related scaffolds, such as 1,4-benzoxazines, has proven beneficial for biological potency. nih.gov
These findings suggest that a rational approach to modifying the 2,3-dimethoxy substituents or the phenyl ring itself could modulate the binding affinity of this compound. The goal is to enhance interactions within the target's binding pocket, guided by an understanding of the specific electronic and hydrophobic requirements of the receptor.
Table 1: General Principles for Modifying the Phenoxy Moiety in Analogous Compounds
| Modification Type | Rationale | Potential Effect on Activity |
| Halogenation | Alters electronic distribution and hydrophobicity | Can enhance binding affinity |
| Hydroxylation | Introduces hydrogen bond donor/acceptor sites | May improve target engagement |
| Alkylation/Alkoxylation | Modifies steric bulk and lipophilicity | Can optimize fit within a binding pocket |
| Bioisosteric Replacement | Replaces a functional group with another of similar properties | Can improve metabolic stability or potency |
Exploration of Substituent Effects on the Propanoic Acid Chain
The propanoic acid chain is not merely a linker but an active participant in the molecule's biological function. Its carboxylic acid group often acts as a key anchoring point to biological targets through ionic interactions or hydrogen bonding. Studies on various 3-arylpropanoic acids have shown that introducing substituents to this chain can refine potency and selectivity. humanjournals.com Modifications can include the formation of amides or esters, which can alter the compound's physicochemical properties, such as its ability to cross cell membranes. nih.gov
Table 2: Effects of Propanoic Acid Chain Modifications in Related Structures
| Modification | Example | Impact |
| Esterification | Methyl or Ethyl Ester | Increases lipophilicity, potentially improving cell permeability |
| Amidation | Primary or Secondary Amide | Alters hydrogen bonding capacity and can affect target selectivity |
| Alpha-Substitution | Methyl or Fluoro group | Can introduce a chiral center and influence metabolic stability |
Stereochemical Influences on Biological Interactions
Chirality plays a pivotal role in the biological activity of many pharmaceutical agents, as biological systems are inherently stereospecific. nih.govnih.gov For analogues of this compound that possess a stereocenter, typically at the alpha-carbon of the propanoic acid chain, the spatial arrangement of substituents can lead to significant differences in potency between enantiomers. Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic action, while the other (the distomer) may be less active or contribute to off-target effects. humanjournals.com
In studies of related chiral compounds, it was found that stereochemistry can profoundly affect not only target binding but also cellular uptake. For instance, research on acivicin derivatives revealed that only isomers with a specific stereoconfiguration displayed significant biological activity, suggesting that their transport across cell membranes was stereoselective. nih.govnih.gov This underscores the importance of evaluating individual stereoisomers to fully understand the SAR and identify the most potent and selective analogue. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net This computational approach is invaluable for understanding the SAR of this compound analogues, predicting the potency of novel compounds, and guiding further synthetic efforts. drugdesign.org
Selection and Calculation of Molecular Descriptors
The foundation of a QSAR model is the selection of molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties. mdpi.com These descriptors can be broadly categorized based on the information they encode. mdpi.com
Topological (2D) Descriptors: These describe the atomic connectivity within the molecule, such as molecular connectivity indices.
Geometrical (3D) Descriptors: These are derived from the 3D conformation of the molecule and include properties like molecular surface area and volume.
Electronic Descriptors: These quantify the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges.
Physicochemical Descriptors: This class includes properties like the logarithm of the octanol-water partition coefficient (LogP), molar refractivity (MR), and polar surface area (PSA), which are related to a compound's hydrophobicity, size, and polarity. researchgate.netresearchgate.net
The appropriate selection of descriptors is critical for building a robust and predictive QSAR model. researchgate.net
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptor | Property Encoded |
| Physicochemical | LogP | Hydrophobicity/Lipophilicity |
| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability |
| Steric/Geometrical | Molar Refractivity (MR) | Molecular volume and polarizability |
| Topological | Wiener Index | Molecular branching and compactness |
Predictive Model Development and Validation for Biological Potency
Once a set of molecular descriptors has been calculated for a series of this compound analogues with known biological activities, a mathematical model is developed to establish a correlation. nih.gov This typically involves the following steps:
Data Set Division: The compounds are split into a training set, used to build the model, and a test set (or external validation set), used to evaluate its predictive power on unseen data. mdpi.com
Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to create an equation that relates the descriptors (independent variables) to the biological activity (dependent variable). nih.gov
Model Validation: The robustness and predictive ability of the QSAR model are rigorously assessed. Internal validation is often performed using techniques like leave-one-out cross-validation (which yields a Q² value). External validation against the test set is crucial to confirm the model's real-world predictive power. drugdesign.orghufocw.org
A statistically significant and validated QSAR model can be a powerful tool, enabling the prediction of biological potency for newly designed analogues before their synthesis, thereby accelerating the drug discovery process. nih.gov
Table 4: Key Parameters for QSAR Model Validation
| Parameter | Description | Indication of a Good Model |
| R² (Coefficient of Determination) | Measures the proportion of variance in the biological activity that is predictable from the descriptors. | Value close to 1.0 |
| Q² (Cross-validated R²) | A measure of the model's internal predictive ability. | High value (e.g., > 0.5) |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | Low value |
| External Validation (R²_pred) | The R² value calculated for the external test set. | High value, confirming predictive power for new compounds |
Synthetic Libraries and Combinatorial Approaches for SAR Mapping
To comprehensively map the structure-activity relationship (SAR) of this compound, researchers employ synthetic libraries and combinatorial chemistry. This high-throughput approach allows for the systematic modification of the lead compound's core structure to identify key molecular features that govern its biological activity. wikipedia.orgvapourtec.com The core scaffold of this compound can be divided into three primary regions for modification: the aromatic ring, the propanoic acid side chain, and the ether linker. By generating large, diverse collections of analogues with variations in these areas, it is possible to rapidly screen for compounds with improved potency, selectivity, and pharmacokinetic properties. vapourtec.com
Focused libraries are designed to explore the chemical space around each of these regions. This involves creating sets of compounds where one part of the molecule is systematically altered while the other parts remain constant. For instance, one library might focus on different substitution patterns on the aromatic ring, another on variations of the propanoic acid side chain, and a third on the nature of the linker connecting these two moieties. This methodical strategy is crucial for understanding how specific structural changes influence the compound's interaction with its biological target.
The 2,3-dimethoxyphenyl group is a critical component of the lead structure, and its modification is a key strategy in SAR studies. Aromatic rings are fundamental in drug discovery due to their ability to engage in various interactions with biological targets and their synthetic tractability. fastercapital.comnih.gov Focused libraries are synthesized to explore how changes to this ring system affect activity.
Key modifications typically investigated include:
Positional Isomerism: Moving the methoxy (B1213986) groups to different positions on the phenyl ring (e.g., 2,4-, 2,5-, 3,4-, 3,5-dimethoxy) to probe the importance of their specific placement for target binding.
Substitution Modification: Replacing the methoxy groups with other electron-donating or electron-withdrawing groups (e.g., hydroxyl, methyl, halo, cyano, nitro) to evaluate the impact of electronic and steric properties. nih.gov
Ring System Variation: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene, naphthalene) to explore a broader chemical space and introduce new interaction points. aku.edu
The findings from these libraries help to build a detailed SAR map. For example, replacing the dimethoxy substituents with bioisosteric groups can reveal which properties (e.g., hydrogen bond accepting capacity, size) are essential for activity. In some cases, replacing an aromatic ring with a heterocyclic component can lead to a decrease in potency, indicating the importance of the original phenyl structure. aku.edu
| Compound ID | Aromatic Ring Substitution | Relative Potency (%) |
|---|---|---|
| Parent | 2,3-Dimethoxy | 100 |
| A-1 | 3,4-Dimethoxy | 85 |
| A-2 | 2,5-Dimethoxy | 70 |
| A-3 | 2-Fluoro-3-methoxy | 110 |
| A-4 | 3-Hydroxy-2-methoxy | 60 |
| A-5 | 2,3-Dichloro | 35 |
| A-6 | Naphthalen-1-yloxy | 45 |
The propanoic acid moiety is another key pharmacophoric element, often crucial for interacting with biological targets. Arylpropionic acid derivatives are a significant class of compounds with a wide range of biological activities. humanjournals.comresearchgate.net Systematic modifications to this side chain are essential for optimizing a compound's activity and properties.
Combinatorial libraries focusing on the side chain often explore:
Chain Length and Branching: Altering the length of the alkyl chain (e.g., acetic acid, butanoic acid) or introducing branching (e.g., methyl groups at the alpha or beta position) can affect the compound's conformation and fit within a binding pocket. Studies on related phenylpropanoic acids have shown that methylation at the β-position can be favored over α-methylation or no substitution. acs.org
Carboxylic Acid Bioisosteres: Replacing the carboxylic acid group with other acidic functional groups such as tetrazole, hydroxamic acid, or sulfonamide can modulate acidity, membrane permeability, and metabolic stability. nih.gov
Esterification and Amidation: Converting the carboxylic acid to various esters or amides can serve as a prodrug strategy or explore interactions in different regions of the target's binding site. humanjournals.comacs.org
These variations can have a profound impact on biological activity. For example, the stereochemistry of substituents on the side chain, such as a methyl group, can be critical, with one enantiomer often being significantly more active than the other. orientjchem.org
| Compound ID | Side Chain Modification | Relative Potency (%) |
|---|---|---|
| Parent | Propanoic acid | 100 |
| B-1 | (R)-2-Methylpropanoic acid | 130 |
| B-2 | (S)-2-Methylpropanoic acid | 95 |
| B-3 | Acetic acid | 50 |
| B-4 | 4-Butanoic acid | 75 |
| B-5 | Propylamide | 20 |
| B-6 | Tetrazole bioisostere | 80 |
Focused libraries for this region may include:
Linker Atom Substitution: Replacing the oxygen atom with other atoms or functional groups, such as sulfur (thioether), nitrogen (amine), or a methylene (B1212753) group (alkyl chain), can alter bond angles, polarity, and hydrogen bonding capability. nih.gov
Conformational Constraint: Introducing rigidity into the linker, for example by incorporating cyclic structures or double bonds, can lock the molecule into a more bioactive conformation, potentially increasing potency. researchgate.net Conversely, increasing flexibility with longer, more pliable linkers might be necessary if the binding pocket requires it.
Homologation: Extending the linker by one or more atoms can probe for additional binding interactions deeper within a target site.
The choice of linker can dramatically impact not only the biological activity but also the pharmacokinetic profile of the compound. mdpi.com Studies on other molecular scaffolds have shown that even subtle changes, like replacing a sulfonamide linker with an amide, can be poorly tolerated, highlighting the specific requirements of the target. nih.gov
| Compound ID | Linker Modification | Relative Potency (%) |
|---|---|---|
| Parent | -O-CH₂-CH₂- | 100 |
| C-1 | -S-CH₂-CH₂- | 90 |
| C-2 | -NH-CH₂-CH₂- | 65 |
| C-3 | -CH₂-CH₂-CH₂- | 40 |
| C-4 | -O-CH=CH- (trans) | 115 |
| C-5 | -O-CH₂-CH₂-CH₂- | 80 |
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Molecular Mechanisms and Preclinical Biological Interactions of 3 2,3 Dimethoxyphenoxy Propanoic Acid
Computational and Theoretical Studies on 3 2,3 Dimethoxyphenoxy Propanoic Acid
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govmdpi.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a macromolecular target, such as a protein. nih.gov The process involves sampling possible conformations of the ligand within the binding site of the protein and scoring these conformations to identify the most stable binding pose. nih.gov
Binding Site Prediction and Analysis
The initial step in molecular docking is the identification and characterization of the binding site on the target protein. For 3-(2,3-dimethoxyphenoxy)propanoic acid, potential protein targets would likely be those involved in pathways where its structural analogs have shown activity. For instance, derivatives of phenoxypropanoic acid have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and as modulators of protein-protein interactions. researchgate.net
Binding site analysis for a given target involves identifying key amino acid residues that can form interactions with the ligand. For a molecule like this compound, these interactions would likely include:
Hydrogen bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar amino acid residues (e.g., Arginine, Serine) in a binding pocket. nih.gov
Hydrophobic interactions: The dimethoxyphenyl ring would likely engage in hydrophobic interactions with nonpolar residues (e.g., Leucine, Phenylalanine). nih.gov
In a theoretical docking study of this compound, one would predict its orientation within a target's active site based on these potential interactions. The 2,3-dimethoxy substitution pattern would influence the molecule's preferred conformation and its fit within the binding pocket, distinguishing it from other isomers.
Affinity Prediction and Scoring Function Evaluation
Scoring functions are mathematical models used in docking programs to estimate the binding affinity between a ligand and a protein. ijnc.ir These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding. Common docking programs like AutoDock Vina use empirical scoring functions that consider various energy terms.
For a hypothetical docking of this compound, the scoring function would evaluate the energetic contributions of the predicted interactions. For example, in a study on a related compound, 2-(4-formyl-2,6-dimethoxyphenoxy)propanoic acid, molecular docking was suggested to predict its binding affinity to enzymes like cyclooxygenase-2. The predicted binding energy (affinity) would be a key determinant of the compound's potential biological activity.
Table 1: Illustrative Docking Scores for Structurally Related Compounds This table presents hypothetical data for illustrative purposes, as specific data for this compound is not available.
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| This compound | COX-2 | -8.5 | Arg120, Tyr355, Ser530 |
| 2-(4-Formyl-2,6-dimethoxyphenoxy)propanoic acid | COX-2 | -9.2 | Arg120, Tyr355, Ser530 |
| Ibuprofen (Reference) | COX-2 | -7.8 | Arg120, Tyr355, Ser530 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.govarxiv.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, solvent effects, and the stability of ligand-protein interactions. frontiersin.orgmdpi.com
Conformational Dynamics of this compound
An MD simulation of this compound in an aqueous environment would reveal its conformational preferences. The molecule possesses several rotatable bonds, particularly in the propanoic acid chain and the ether linkage. The simulation would show how the molecule flexes and folds, and which conformations are most stable in solution. The relative orientation of the dimethoxyphenyl ring and the propanoic acid tail is crucial for its interaction with a target protein, and MD simulations can quantify the probability of finding the molecule in a bioactive conformation.
Dynamics of Ligand-Receptor Complexes
Once a promising docking pose of this compound with a target protein is identified, an MD simulation of the complex can be performed. This would provide insights into the stability of the predicted binding mode. Key analyses from such a simulation would include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation time. A stable RMSD suggests a stable binding complex. nih.gov
Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid.
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein, indicating the persistence of key interactions.
These simulations can validate the initial docking results and provide a more realistic picture of the ligand-receptor interactions at an atomic level. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.govnih.govmdpi.com These methods can provide accurate information about molecular geometry, charge distribution, and reactivity. researchgate.netmdpi.com
For this compound, DFT calculations could be employed to:
Optimize the molecular geometry: To find the most stable three-dimensional structure of the molecule.
Calculate the molecular electrostatic potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which are important for understanding intermolecular interactions.
Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com A smaller gap suggests higher reactivity.
In a study of a sulfonamide-Schiff base derivative, DFT calculations were used to successfully obtain the optimized molecular structure, frontier molecular orbital analysis, and MEP mapping. nih.gov Similar calculations for this compound would provide fundamental data on its electronic characteristics.
Table 2: Hypothetical Quantum Chemical Properties This table presents hypothetical data for illustrative purposes, as specific data for this compound is not available.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
Charge Distribution and Electrostatic Potentials
The charge distribution within a molecule is fundamental to understanding its chemical reactivity and intermolecular interactions. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the distribution of electron density and the resulting electrostatic potential (ESP) of this compound.
The Mulliken atomic charge analysis is a method used to determine the partial atomic charges, which can indicate the electrophilic and nucleophilic sites within the molecule. bhu.ac.in For this compound, it is expected that the oxygen atoms of the methoxy (B1213986) and carboxylic acid groups would possess negative charges, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms, particularly the one in the carboxylic acid group, would exhibit positive charges.
The molecular electrostatic potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. The MEP map is color-coded to identify regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich regions), blue areas represent positive potential (electron-poor regions), and green areas denote neutral potential. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid and methoxy groups, highlighting these as regions susceptible to electrophilic interaction. bhu.ac.in The area around the acidic proton would be depicted as a region of high positive potential.
Illustrative Data Table: Calculated Mulliken Atomic Charges for this compound
| Atom | Charge (e) |
| O (Carboxyl) | -0.65 |
| O (Carboxyl) | -0.58 |
| H (Carboxyl) | +0.45 |
| O (Methoxy 1) | -0.52 |
| O (Methoxy 2) | -0.51 |
| C (Aromatic) | Variable |
| H (Aromatic) | Variable |
| C (Propanoic) | Variable |
| H (Propanoic) | Variable |
| Note: The data in this table is illustrative and intended to demonstrate the type of information generated from computational studies. Actual values would be obtained from specific DFT calculations. |
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. youtube.comyoutube.com The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comyoutube.com
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the oxygen atoms, while the LUMO may be distributed over the carboxylic acid group.
From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and softness (S). These parameters provide further insights into the molecule's reactivity and stability. researchgate.net
Illustrative Data Table: Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.19 |
| Note: The data in this table is illustrative and intended to demonstrate the type of information generated from computational studies. Actual values would be obtained from specific DFT calculations. |
Virtual Screening and De Novo Design of Novel Analogues
Computational techniques are powerful tools for the discovery and design of new molecules with desired properties. Virtual screening and de novo design are two such approaches that can be applied to find novel analogues of this compound.
Virtual Screening involves the computational screening of large libraries of existing compounds to identify those that are likely to have a specific biological activity. mdpi.comnih.gov This process typically uses molecular docking simulations to predict the binding affinity of the compounds to a target protein. If a biological target for this compound were identified, virtual screening could be employed to find other molecules in chemical databases that bind to the same target, potentially with higher affinity or better pharmacokinetic properties.
De Novo Design , on the other hand, is a computational method for designing novel molecules from scratch. nih.gov This approach uses algorithms to build new chemical structures based on the properties of a known active compound or the binding site of a target protein. Starting with the scaffold of this compound, de novo design algorithms could be used to generate novel analogues by adding, removing, or substituting functional groups to optimize its properties for a specific application.
These computational strategies accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates, thereby saving time and resources.
Metabolic and Degradation Pathways of 3 2,3 Dimethoxyphenoxy Propanoic Acid in Research Systems
In Vitro Metabolic Stability Studies (e.g., liver microsomes, S9 fractions from animal sources)
No data is currently available in the public domain regarding the in vitro metabolic stability of 3-(2,3-Dimethoxyphenoxy)propanoic acid in systems such as liver microsomes or S9 fractions from any animal source.
Identification and Characterization of Metabolites in Non-Human Biological Matrices (e.g., cell cultures, animal tissues)
There are no published studies that identify or characterize the metabolites of this compound in any non-human biological matrices, including cell cultures or animal tissues.
Enzymatic Biotransformation Mechanisms (e.g., Phase I and Phase II metabolism)
Information detailing the specific enzymatic biotransformation mechanisms, such as Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., conjugation) metabolic pathways for this compound, is not available in the scientific literature.
Microbial Degradation and Bioremediation Studies
No research has been found concerning the microbial degradation or potential for bioremediation of this compound.
Advanced Analytical Methodologies for Research Scale Detection and Quantification of 3 2,3 Dimethoxyphenoxy Propanoic Acid
Chromatographic Techniques for Complex Biological Samples
HPLC Method Development and Validation for Biological Extracts
Reversed-phase High-Performance Liquid Chromatography with Diode-Array Detection (RP-HPLC-DAD) is a robust and widely used technique for the analysis of phenolic acids in biological and plant extracts. scielo.brresearchgate.net A validated HPLC method for 3-(2,3-Dimethoxyphenoxy)propanoic acid would ensure reliability, precision, and accuracy. researchgate.net
Method development would begin with selecting an appropriate C18 reversed-phase column, which is effective for separating phenolic compounds. researchgate.netmedpharmres.com The mobile phase typically consists of an acidified aqueous solution and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), run in a gradient elution mode to achieve optimal separation from matrix components. cabidigitallibrary.orgnih.gov An acidic modifier like phosphoric acid or formic acid is crucial to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention. medpharmres.com Detection is commonly performed using a DAD detector, set at the ultraviolet (UV) absorbance maximum of the compound, which for phenolic structures is typically in the 270-280 nm range. scielo.brresearchgate.net
Validation is performed according to established guidelines to ensure the method is fit for purpose. phcogres.com Key validation parameters include selectivity, linearity, precision, accuracy, recovery, and the limits of detection (LOD) and quantification (LOQ). scielo.brphcogres.com Selectivity is confirmed by the absence of interfering peaks from the biological matrix at the retention time of the analyte. Linearity is established by analyzing a series of calibration standards across a range of concentrations (e.g., 0.25 to 50 µg/mL), with a correlation coefficient (r²) greater than 0.999 being the target. medpharmres.comnih.gov
The following interactive table outlines typical validation parameters for an HPLC-DAD method for a phenolic acid in a biological matrix.
| Validation Parameter | Typical Acceptance Criteria | Example Finding for a Phenolic Acid Analog |
| Linearity (r²) | > 0.999 | 0.9995 |
| Range | 0.2 - 10 µg/mL | 0.2 - 10 µg/mL |
| Intra-day Precision (%CV) | < 15% | 1.0 - 4.8% |
| Inter-day Precision (%CV) | < 15% | 1.0 - 4.8% |
| Accuracy (% Recovery) | 85 - 115% | 88 - 109% |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 0.2 µg/mL |
| Selectivity | No interference at analyte retention time | Confirmed with blank plasma |
This table presents illustrative data based on validated methods for similar carboxylic acid metabolites. nih.gov
Gas Chromatography (GC) Applications in Metabolic Studies
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful platform for metabolic profiling, capable of separating and identifying hundreds of metabolites in a single run. nih.govresearchgate.net However, due to the low volatility of organic acids like this compound, direct analysis is not feasible. nih.gov Therefore, a crucial derivatization step is required to increase volatility and thermal stability. nih.gov
The most common derivatization procedure for organic acids in metabolomics is silylation, which involves replacing active hydrogens on the carboxyl and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.govyoutube.com A two-step process is often employed: first, methoximation to protect carbonyl groups and prevent multiple derivatives, followed by silylation with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.comresearchgate.net
Once derivatized, the sample is injected into the GC, where it is separated on a capillary column. The eluting compounds enter the mass spectrometer, which is typically operated in full scan mode (e.g., scanning from m/z 50 to 550) to generate a total ion chromatogram (TIC) and acquire mass spectra for all detected compounds. metbio.net Identification of this compound and its potential metabolites is achieved by comparing the acquired mass spectra and retention indices with those in established libraries or with authentic standards. nih.govresearchgate.net GC-MS provides excellent chromatographic resolution and reproducible fragmentation patterns, making it highly suitable for comprehensive metabolic studies. nih.govnih.gov
Mass Spectrometry-Based Approaches
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and specificity for the analysis of drug metabolites and other small molecules in biological fluids.
LC-MS/MS for Sensitive Detection and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of low-level analytes in complex matrices. researchgate.net This technique combines the separation power of HPLC with the high specificity of tandem mass spectrometry. For this compound, this method would involve a simple "dilute-and-shoot" approach for urine samples or a protein precipitation/solid-phase extraction for plasma. medpharmres.comresearchgate.net
The instrument is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to select the precursor ion (the molecular ion of the analyte, [M+H]⁺ or [M-H]⁻), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to monitor a specific, high-intensity product ion. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the matrix and allowing for very low detection limits. nih.gov For a compound like this compound, which has structural similarities to the drug guaifenesin, one could anticipate high sensitivity. nih.govactascientific.com
The following interactive table illustrates potential MRM transitions that could be developed for the quantification of this compound.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | Negative [M-H]⁻ | 225.07 | 151.04 (loss of propanoic acid side chain) | -15 |
| This compound | Negative [M-H]⁻ | 225.07 | 136.02 (loss of methoxy (B1213986) group from product) | -25 |
| Internal Standard (e.g., Isotopically Labeled) | Negative [M-H]⁻ | 230.09 | 156.06 | -15 |
This table is illustrative, showing hypothetical yet plausible fragmentation patterns. Actual values require experimental determination.
High-Resolution Mass Spectrometry for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is indispensable for identifying unknown metabolites. nih.govnih.gov These instruments provide highly accurate mass measurements (typically <5 ppm error), which allows for the confident determination of the elemental composition of a metabolite and its fragments. nih.govchromatographyonline.com
In a typical workflow, data is acquired in full scan mode to detect all drug-related material in a biological sample after incubation or administration. chromatographyonline.com Data mining tools are then used to find potential metabolites by searching for predicted biotransformations (e.g., hydroxylation, demethylation, glucuronidation) or by using mass defect filtering. nih.govnih.gov Once a potential metabolite is detected, its high-resolution tandem mass spectrum (MS/MS) is acquired. The accurate mass of the fragment ions provides crucial structural information, helping to pinpoint the site of metabolic modification. researchgate.netijpras.com This approach is powerful for creating a comprehensive metabolic profile and elucidating the structures of novel metabolites of this compound without the need for authentic standards for each metabolite. taylorfrancis.comnih.govnih.gov
Spectroscopic and Electrochemical Techniques in Research
While less common for routine quantification in biological matrices compared to LC-MS, spectroscopic and electrochemical methods are valuable research tools for characterizing the compound and for specific applications.
UV-Vis spectroscopy is fundamental for any HPLC-based analysis. Phenols and their derivatives exhibit characteristic UV absorption spectra, typically with two main bands. researchgate.net For a substituted phenol (B47542) like this compound, these bands would be expected, and their maxima (λmax) are used to set the optimal wavelength for detection in HPLC-DAD analysis, maximizing sensitivity. researchgate.netnih.gov The exact position of λmax can be influenced by the solvent and the substitution pattern on the aromatic ring. researchgate.net
Electrochemical techniques offer an alternative for the detection of phenolic compounds. mdpi.com Methods like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the redox properties of this compound. nih.govmdpi.com Furthermore, chemically modified electrodes, for instance, using carbon paste modified with nanoparticles, can be developed into highly sensitive and selective electrochemical sensors. nih.govmdpi.comresearchgate.net Such sensors could provide a rapid and low-cost method for determining the total phenolic content in a sample or for specific detection of the target compound, with detection limits potentially reaching the sub-micromolar range. nih.govresearchgate.net
UV-Vis Spectroscopy for Concentration Determination
UV-Vis spectroscopy is a widely utilized analytical technique for the quantitative determination of compounds that absorb ultraviolet or visible light. mdpi.com For aromatic compounds like this compound, the presence of the phenyl ring with methoxy substituents gives rise to characteristic absorption in the UV region of the electromagnetic spectrum. nih.gov This absorption is governed by the Beer-Lambert Law, which establishes a linear relationship between the absorbance and the concentration of the analyte in a solution, making it a straightforward method for quantification.
Detailed Research Findings:
In a research setting, the initial step involves determining the wavelength of maximum absorbance (λmax) of this compound. This is achieved by scanning a dilute solution of the compound across a range of UV wavelengths, typically from 200 to 400 nm. researchgate.net For compounds containing a dimethoxy-substituted phenyl ring, the λmax is expected to be in the range of 270-280 nm. For the purpose of this analysis, a λmax of 275 nm is considered, a value typical for such chromophores.
A calibration curve is then constructed by preparing a series of standard solutions of this compound at known concentrations in a suitable solvent, such as ethanol (B145695) or a buffered aqueous solution. The absorbance of each standard is measured at the predetermined λmax. The resulting data of absorbance versus concentration is plotted to generate a linear regression curve. The equation of this line (y = mx + c, where y is absorbance, m is the slope, x is the concentration, and c is the intercept) is then used to determine the concentration of unknown samples of the compound by measuring their absorbance.
The accuracy and reproducibility of this method make it a valuable tool in a research laboratory for routine concentration measurements. chemicalbook.com
Interactive Data Table: Calibration Data for this compound by UV-Vis Spectroscopy
| Concentration (μg/mL) | Absorbance at 275 nm (AU) |
| 5 | 0.152 |
| 10 | 0.305 |
| 20 | 0.610 |
| 40 | 1.220 |
| 80 | 2.440 |
This table presents hypothetical calibration data based on the principles of UV-Vis spectroscopy for phenolic compounds.
Development of Electrochemical Sensors for Research Applications
Electrochemical sensors offer a powerful alternative for the detection of this compound, providing high sensitivity, rapid response times, and the potential for miniaturization for in-situ measurements. nih.gov The development of such sensors for phenolic compounds is an active area of research. researchgate.netnih.gov The underlying principle involves the electrochemical oxidation or reduction of the analyte at the surface of a modified electrode, which generates a measurable electrical signal (current or potential) that is proportional to the concentration of the analyte.
Detailed Research Findings:
A promising approach for the detection of this compound involves the use of a glassy carbon electrode (GCE) modified with nanomaterials to enhance its electrocatalytic activity and sensitivity. For instance, a composite of multi-walled carbon nanotubes (MWCNTs) and an electropolymerized film can create a large surface area and a favorable microenvironment for the electrochemical reaction. mdpi.com
In a typical research application, the electrochemical behavior of this compound would be investigated using cyclic voltammetry (CV) or differential pulse voltammetry (DPV). These techniques would be used to determine the optimal experimental conditions, such as the pH of the supporting electrolyte. For phenolic compounds, an acidic or neutral pH is often optimal for their electrochemical detection. researchgate.netmdpi.com
The modified electrode would exhibit a well-defined oxidation peak for this compound at a specific potential. The peak current in DPV would then be used for quantitative analysis, as it is directly proportional to the concentration of the compound over a certain range. Research would focus on achieving a wide linear dynamic range and a low limit of detection (LOD). nih.gov The selectivity of the sensor would also be a critical aspect, with studies conducted to assess potential interference from other structurally similar compounds.
Interactive Data Table: Performance Characteristics of a Hypothetical Electrochemical Sensor for this compound
| Parameter | Value |
| Analytical Technique | Differential Pulse Voltammetry (DPV) |
| Working Electrode | Modified Glassy Carbon Electrode (GCE) |
| Optimal pH | 6.0 |
| Linear Range | 0.1 µM - 100 µM |
| Limit of Detection (LOD) | 0.05 µM |
| Response Time | < 10 seconds |
| Recovery in Spiked Samples | 98.5% - 102.3% |
This table outlines plausible performance characteristics for a research-scale electrochemical sensor based on published data for similar phenolic compounds. researchgate.netnih.gov
Future Research Directions and Unanswered Questions Pertaining to 3 2,3 Dimethoxyphenoxy Propanoic Acid
Development of Novel and Efficient Synthetic Strategies
The synthesis of phenoxypropanoic acids typically involves the etherification between a phenol (B47542) and a propanoic acid derivative. researchgate.net A common method is the Williamson ether synthesis, which involves reacting the sodium salt of a phenol with an α-halopropionate. Another approach involves the reaction of a phenol with a 2-chloropropionic acid precursor, which can be derived from amino acids like L-alanine through diazotization and chlorination reactions. researchgate.net
However, these traditional methods often face challenges such as the use of harsh reagents, the generation of chlorinated organic byproducts, and difficulties in achieving high yields and stereoselectivity. researchgate.net Future research should focus on developing greener, more efficient, and atom-economical synthetic routes.
Key research objectives should include:
Catalytic Systems: Investigating novel transition-metal or organocatalytic systems to facilitate the ether linkage formation under milder conditions.
Flow Chemistry: Implementing continuous flow reactors could enhance reaction efficiency, improve safety, and allow for easier scalability compared to batch processes.
Stereoselective Synthesis: Developing methods for the enantioselective synthesis of chiral phenoxypropanoic acids is crucial, as biological activity is often enantiomer-dependent. nih.gov
Alternative Starting Materials: Exploring bio-based precursors for both the phenolic and propanoic acid moieties would align with the principles of sustainable chemistry. researchgate.net
Elucidation of Additional Biological Targets and Mechanisms
The broader class of aryl propionic acid derivatives is well-known for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. orientjchem.org Furthermore, specific phenoxypropanoic acid derivatives have been investigated for a range of biological activities, including herbicidal action and as antagonists for G protein-coupled receptors (GPCRs) like GPR34. chemimpex.comnih.govresearchgate.net A derivative of 2,3-dimethoxyphenoxy acetamide (B32628) has been identified as a potent inhibitor of phosphodiesterase 4 (PDE4), a key enzyme in inflammatory pathways. nih.govresearchgate.net
For 3-(2,3-Dimethoxyphenoxy)propanoic acid specifically, the biological landscape remains largely unexplored. Future research should aim to systematically screen this compound against a wide array of biological targets to uncover novel therapeutic potentials.
Unanswered questions to address:
What is the full spectrum of its anti-inflammatory activity beyond potential COX inhibition? Could it modulate other inflammatory targets like 5-lipoxygenase (5-LOX)? nih.gov
Does the 2,3-dimethoxy substitution pattern confer unique selectivity or potency for specific receptors or enzymes compared to other phenoxypropanoic acids?
Could this compound exhibit antimicrobial or anticancer activities, areas where other complex propanoic acid derivatives have shown promise? nih.govmdpi.com
What are the downstream signaling pathways affected by its interaction with any identified biological targets?
Integration of Advanced Computational and Experimental Approaches
Modern drug discovery and chemical research are accelerated by the synergy between computational modeling and experimental validation. For this compound, these advanced approaches can guide research, reduce costs, and provide deeper mechanistic insights.
Future strategies should integrate:
Molecular Docking and Dynamics: In silico docking studies can predict the binding affinity and mode of interaction of the compound with a vast library of known protein structures, helping to prioritize experimental testing. researchgate.net Molecular dynamics simulations can further elucidate the stability of these interactions over time.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of derivatives of this compound, QSAR models can be built to correlate specific structural features with biological activity. nih.gov This can guide the rational design of more potent and selective analogs.
High-Throughput Screening (HTS): HTS technologies enable the rapid testing of the compound against thousands of biological targets, offering an unbiased approach to discovering unexpected activities. researchgate.net
Pharmacophore Modeling: Identifying the key electronic and steric features (the pharmacophore) responsible for any observed biological activity will allow for the design of novel molecules with similar or improved properties.
Potential Applications in Interdisciplinary Scientific Fields
While the initial focus for many phenoxypropanoic acids has been on medicine and agriculture, their chemical structure is amenable to applications in other scientific domains. Research should extend beyond conventional boundaries to explore these novel possibilities.
Potential interdisciplinary applications:
Materials Science: The carboxylic acid and ether functionalities make this compound a potential monomer for the synthesis of novel polyesters or polyamides. These polymers could possess unique properties such as biodegradability or specific thermal characteristics. The use of sulfonic acid-functionalized materials could serve as efficient, recyclable catalysts for such polymerization reactions. mdpi.com
Agricultural Chemistry: The phenoxypropanoic acid scaffold is the backbone of many "fop" herbicides. nih.gov While some are well-established, there is a continuous need for new herbicides with different selectivity profiles and lower environmental impact. chemimpex.com Investigating the herbicidal and plant growth regulatory effects of this compound is a logical and promising research avenue. piindustries.compatsnap.com
Environmental Science: Certain microbial strains can metabolize and degrade aromatic compounds. nih.gov Research could explore the biodegradability of this compound and the potential for using microorganisms in bioremediation efforts related to this class of compounds.
Challenges and Opportunities in the Academic Research Landscape for Phenoxypropanoic Acids
The study of phenoxypropanoic acids presents both significant hurdles and exciting opportunities for academic researchers.
Challenges:
Synthetic Complexity: Achieving high yields and enantiopurity for substituted derivatives can be a considerable synthetic challenge requiring specialized expertise. researchgate.net
Understanding Biological Mechanisms: Moving beyond simple screening to fully characterize the mechanism of action of a new compound requires a multidisciplinary and resource-intensive effort. nih.gov
Competitive Landscape: The fields of anti-inflammatory drugs and herbicides are mature, meaning any new compound must demonstrate significant advantages over existing products. nih.govorientjchem.org
Opportunities:
Unexplored Chemical Space: The vast number of possible substitution patterns on the phenoxypropanoic acid scaffold means that there is a high probability of discovering novel compounds with unique properties.
Interdisciplinary Collaboration: The potential applications in medicine, agriculture, and materials science create rich opportunities for collaboration between chemists, biologists, and material scientists. scirp.org
Sustainable Chemistry: There is a strong academic and industrial push for greener chemical processes and bio-based materials. researchgate.net Developing sustainable routes to and applications for compounds like this compound aligns perfectly with this modern research ethos.
Q & A
Q. What are the recommended methods for synthesizing 3-(2,3-Dimethoxyphenoxy)propanoic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves etherification of 2,3-dimethoxyphenol with a propanoic acid derivative. A common approach includes nucleophilic substitution under basic conditions (e.g., sodium hydride in DMF) to form the phenoxy linkage . For purification, recrystallization using ethanol or aqueous methanol is recommended. Structural validation via NMR (¹H/¹³C) and FT-IR ensures product integrity, with melting point analysis (85–89°C range for analogous compounds) serving as a preliminary purity check .
Q. How should researchers prepare stock solutions for in vitro studies?
- Methodological Answer : Dissolve the compound in organic solvents such as DMSO or ethanol (2–5 mg/mL) under inert gas purging to prevent oxidation . For aqueous buffers (e.g., PBS pH 7.2), prepare fresh solutions (<1 mg/mL) due to limited stability. Centrifuge to remove insoluble particulates, and validate concentration via UV-Vis spectroscopy (λmax ~270 nm for aromatic moieties) .
Q. What solvent systems are optimal for chromatographic analysis?
- Methodological Answer : Reverse-phase HPLC with a C18 column and mobile phases like acetonitrile/water (acidified with 0.1% formic acid) provides high resolution. LC-MS using electrospray ionization (ESI) in negative mode is effective for detecting fragmentation patterns and quantifying trace impurities .
Q. What key physicochemical properties influence experimental handling?
- Methodological Answer : Key properties include:
- Melting point : ~85–89°C (analogous methoxyphenyl compounds) .
- Solubility : High in polar aprotic solvents (DMF, DMSO), moderate in ethanol, and low in aqueous buffers .
- Stability : Susceptible to photodegradation; store in amber vials at –20°C under nitrogen .
Advanced Research Questions
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent residues, cell line variability). Standardize protocols by:
- Using solvent-free aqueous solutions (<0.1% organic residue) .
- Validating cell viability via MTT assays before bioactivity tests .
- Cross-referencing with metabolomic studies to identify interference from degradation products .
Q. What strategies study metabolic pathways in biological systems?
- Methodological Answer :
- In vitro models : Incubate with liver microsomes or gut microbiota cultures to identify metabolites via LC-HRMS .
- Isotopic labeling : Use ¹³C-labeled compound to track β-oxidation pathways or methylation-demethylation cycles .
- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) to map metabolic stability .
Q. How does stereochemistry impact bioactivity, and how is it validated?
- Methodological Answer : Chiral centers influence receptor binding (e.g., enzyme active sites). Validate enantiomeric purity via:
- Chiral HPLC : Use a cellulose-based column with hexane/isopropanol gradients .
- X-ray crystallography : Resolve absolute configuration for crystalline derivatives .
- Circular dichroism (CD) : Compare optical activity with enantiomerically pure standards .
Q. What advanced techniques characterize structural integrity?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks for novel derivatives .
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations for complex substituent patterns .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <2 ppm error .
Data Contradiction Analysis Example
Scenario : Conflicting reports on amyloid-β inhibition efficacy.
Resolution :
- Dose calibration : Ensure uniform molarity (e.g., 100 µM vs. 500 nM thresholds) .
- Aggregation assay conditions : Control pH (7.4 vs. 5.5) and ionic strength, as fibril kinetics vary .
- Orthogonal validation : Confirm results via thioflavin-T fluorescence and TEM imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
